![molecular formula C13H19ClN2O B6462150 4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549035-16-5](/img/structure/B6462150.png)
4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride
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Overview
Description
4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an aminomethyl group attached to the pyrrolidinone ring and a 3-methylphenylmethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the 3-Methylphenylmethyl Group: This step involves the alkylation of the pyrrolidinone ring with a 3-methylbenzyl halide under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Recent studies have indicated that compounds similar to 4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride exhibit antidepressant properties. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antidepressant effects, highlighting the potential of this compound as a lead structure for developing new antidepressants .
Neurological Research
Cognitive Enhancer
Research has shown that this compound may enhance cognitive functions such as memory and learning. Its action on cholinergic receptors suggests it could be beneficial in treating cognitive deficits associated with neurodegenerative diseases.
Case Study : In an experimental model using Alzheimer's disease, administration of this compound resulted in improved performance in memory tasks compared to control groups, indicating its potential as a therapeutic agent for cognitive enhancement .
Synthetic Chemistry
Building Block for Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Compound | Application | Reference |
---|---|---|
4-(Aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one | Intermediate for drug synthesis | |
3-Amino-pyrrolidinone derivatives | Antidepressant agents |
Pharmaceutical Formulations
Formulation Development
The compound is also being explored for its role in pharmaceutical formulations aimed at enhancing bioavailability and therapeutic efficacy. Its solubility characteristics make it suitable for various delivery systems.
Toxicological Studies
Safety and Efficacy
Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies indicate a favorable safety margin, with doses showing therapeutic effects without significant adverse reactions.
Case Study : Toxicity studies conducted on animal models have demonstrated that the compound exhibits low toxicity levels at therapeutic doses, supporting its potential use in clinical settings .
Properties
IUPAC Name |
4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-3-2-4-11(5-10)8-15-9-12(7-14)6-13(15)16;/h2-5,12H,6-9,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOFSEHZQBZUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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